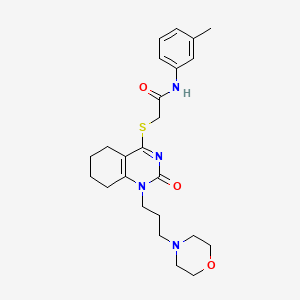

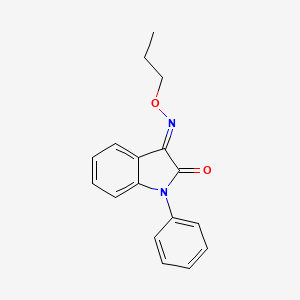

3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as TAK-285, is a small molecule inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase. HER2 is a member of the HER family of receptors, which are involved in cell growth, differentiation, and survival. HER2 is overexpressed in a variety of cancers, including breast, gastric, and ovarian cancer, and is associated with poor prognosis. TAK-285 has shown promise as a potential therapeutic agent for HER2-positive cancers.

科学的研究の応用

CO2 Conversion and Ionic Liquid-Based Catalysts

- Tuning Ionic Liquid-Based Catalysts for CO2 Conversion into Quinazoline-2,4(1H,3H)-diones : This research reviews the use of ionic liquids as catalysts for converting CO2 into valuable chemicals like quinazoline-2,4(1H,3H)-diones, which shows the environmental and chemical engineering potential of quinazoline derivatives Ruina Zhang et al., 2023.

Optoelectronic Applications

- Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : This paper highlights the significance of quinazoline derivatives in developing novel optoelectronic materials. It discusses their application in luminescent elements, photoelectric conversion elements, and organic light-emitting diodes, indicating the compound's potential use in advanced material science G. Lipunova et al., 2018.

Medicinal Chemistry

- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry : This review discusses the role of quinazoline derivatives in medicinal chemistry, especially their antibacterial activities. It underscores the versatility of the quinazoline nucleus for synthesizing bioactive moieties, suggesting potential pharmaceutical applications B. K. Tiwary et al., 2016.

Neurological Disorders

- Sulfa drug analogs: N-sulfonylamino azinones and their importance in medicinal chemistry : This review explores the biological activities of N-sulfonylamino azinones, including quinazoline derivatives, highlighting their therapeutic potential in treating neurological disorders such as epilepsy and schizophrenia G. Elgemeie et al., 2019.

特性

IUPAC Name |

3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3/c23-14-5-6-17-13(11-14)12-19(24-17)21(29)26-9-7-15(8-10-26)27-20(28)16-3-1-2-4-18(16)25-22(27)30/h1-6,11-12,15,24H,7-10H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFVCDUCVYVBEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC5=C(N4)C=CC(=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2809794.png)

![2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide](/img/structure/B2809801.png)

![Methyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2809802.png)

![1-[3-(Trifluoromethyl)phenyl]-4-(2,3,4-trimethylbenzenesulfonyl)piperazine](/img/structure/B2809805.png)

![3-(3,4-dimethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2809808.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2809809.png)

![2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2809810.png)

![(E)-N-[(2-Chlorophenyl)methyl]-4-(dimethylamino)-N-(1-hydroxypropan-2-yl)but-2-enamide](/img/structure/B2809811.png)

![3-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2809812.png)